tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)triazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-11(5-7-17)18-9-10(8-14)15-16-18/h9,11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVAVTOHPUDXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions.
Functionalization with Aminomethyl Group: The aminomethyl group is introduced through reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery programs, targeting various diseases and conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The aminomethyl group can form covalent bonds with target proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₃H₂₃N₅O₂
- Molecular Weight : 281.35 g/mol
- CAS No.: 1229516-72-6
- Key Features: A piperidine ring substituted at the 4-position with a 1,2,3-triazole moiety. The triazole ring bears an aminomethyl (-CH₂NH₂) group at its 4-position. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Synthesis :
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction . This method ensures the formation of a 1,4-disubstituted triazole. The Boc-protected piperidine azide reacts with a propargylamine derivative to yield the target compound .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogs:
Stability and Reactivity
- The Boc group in the target compound enhances stability under basic conditions but is labile under acidic conditions (e.g., TFA deprotection) .
- Compounds with triazolylmethyl groups (e.g., TOZ derivatives in ) show instability in simulated gastric fluid, but the aminomethyl group in the target may mitigate this due to protonation at physiological pH .
- The silyl-protected analog () requires desilylation for hydroxyl group activation, adding a post-synthetic step .
Physicochemical Properties
Biological Activity
Tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS No. 1229516-72-6) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 281.36 g/mol.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies demonstrated that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The triazole scaffold is recognized for its anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against human liver carcinoma cells (HepG2) and exhibited cytotoxic effects comparable to standard chemotherapeutic agents . The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant bacterial strains, showcasing its potential use in treating infections where conventional antibiotics fail .
- Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound demonstrated a dose-dependent response in inhibiting cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower than those of many existing anticancer drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions typically starting from commercially available piperidine derivatives and triazole precursors. Variants of this compound are being explored for enhanced biological activity and reduced toxicity profiles.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
